molecular formula C9H9F5Si B073885 Trimethyl(pentafluorophenyl)silane CAS No. 1206-46-8

Trimethyl(pentafluorophenyl)silane

Cat. No.: B073885
CAS No.: 1206-46-8
M. Wt: 240.24 g/mol
InChI Key: GABHTFORECKGBB-UHFFFAOYSA-N
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Description

Trimethyl(pentafluorophenyl)silane, with the molecular formula C₉H₉F₅Si , is a compound that features a silicon atom bonded to a trimethyl group and a pentafluorophenyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a colorless to almost colorless liquid with a boiling point of 165°C and a specific gravity of 1.26 at 20°C .

Safety and Hazards

Trimethyl(pentafluorophenyl)silane is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used .

Future Directions

Trimethyl(pentafluorophenyl)silane is a useful reagent for organic reactions . It has a wide range of applications in the field of organic synthesis. Its future directions could involve exploring its potential uses in other types of reactions and studying its properties in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(pentafluorophenyl)silane can be synthesized using organometallic derivatives. One common method involves the reaction of a Grignard reagent, prepared from bromopentafluorobenzene, with trimethylchlorosilane. This reaction typically yields this compound in moderate to high yields under mild conditions . Another method involves the use of bis(pentafluorophenyl)magnesium, which reacts with trimethylchlorosilane to produce the desired compound .

Industrial Production Methods: Industrial production of this compound often involves the decarboxylation of pentafluorobenzoic acid in the presence of silylating agents or the decarboxylation of corresponding trimethylsilyl ethers . These methods are preferred due to their efficiency and the availability of raw materials.

Comparison with Similar Compounds

Uniqueness: Trimethyl(pentafluorophenyl)silane is unique due to its combination of stability, reactivity, and the ability to introduce pentafluorophenyl groups into organic molecules. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

Properties

IUPAC Name

trimethyl-(2,3,4,5,6-pentafluorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABHTFORECKGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304996
Record name Trimethyl(pentafluorophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-46-8
Record name Trimethyl(pentafluorophenyl)silane
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Record name Trimethyl(pentafluorophenyl)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(pentafluorophenyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does trimethyl(pentafluorophenyl)silane react with fluorinated arenes?

A1: this compound can undergo C-F activation in the presence of nickel(0) complexes and fluorinated arenes like hexafluorobenzene. This reaction exhibits high chemo- and regioselectivity. For instance, with hexafluorobenzene, the reaction selectively activates the C-F bond para to the trimethylsilyl group, forming trans-[Ni((i)Pr2Im)2(F)(4-(SiMe3)C6F4)] []. The reaction proceeds through an η2-arene intermediate, as evidenced by the isolation and characterization of [Ni((i)Pr2Im)2(η(2)-C6F6)] [].

Q2: Can this compound be used to form C-C bonds?

A2: Yes, this compound reacts with alicyclic perfluoroimines in the presence of a fluoride anion to form new C-C bonds []. The reaction can yield mono-, di-, and trisubstituted products depending on the stoichiometry and the specific imine used. Interestingly, the reaction exhibits a significant heterocyclic ring effect, with perfluoro-(5,6-dihydro-2H-1,4-oxazine) showing higher reactivity compared to perfluoro-(3,4-dihydro-2H-pyrrole) [].

Q3: What is the role of this compound in organic synthesis?

A3: this compound serves as a valuable reagent for introducing pentafluorophenyl groups into organic molecules. It acts as an electrophilic pentafluorophenyl source in reactions with nucleophiles. For example, under nucleophilic catalysis conditions, it reacts with ketones to yield the corresponding trimethylsilyl enol ethers []. The steric bulk of the pentafluorophenyl group influences the reaction rate, with bulky substituents on the ketone decreasing reactivity [].

Q4: Are there photochemical reactions involving this compound?

A4: Yes, this compound can be synthesized through a photochemical reaction between bis(trimethylsilyl)mercury and hexafluorobenzene []. This reaction proceeds via a free radical mechanism and yields this compound alongside tetrafluoro-1,3- and -1,4-bis(trimethylsilyl)benzene [].

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